molecular formula C4H3ISZn B068177 3-Thienylzinc iodide CAS No. 172035-85-7

3-Thienylzinc iodide

Cat. No.: B068177
CAS No.: 172035-85-7
M. Wt: 275.4 g/mol
InChI Key: YNJXNPTWSQAFPQ-UHFFFAOYSA-M
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Description

3-Thienylzinc iodide: is an organozinc compound with the chemical formula C4H3ISZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically found as a solution in tetrahydrofuran, a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions .

Scientific Research Applications

Chemistry: 3-Thienylzinc iodide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology and Medicine: In biological research, this compound is used to synthesize bioactive compounds that can be tested for their therapeutic potential. It is also used in the development of new drugs and medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. These materials have applications in electronics, optoelectronics, and energy storage devices .

Future Directions

While the future directions specific to 3-Thienylzinc iodide are not mentioned in the search results, there are untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition . This could stimulate new research directions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thienylzinc iodide can be synthesized through the direct oxidative addition of Rieke zinc to 3-iodothiophene. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems and controlled environments ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 3-Thienylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Stille coupling. These reactions are used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.

    Negishi Coupling: This reaction uses palladium or nickel catalysts and involves the reaction of this compound with organic halides. The reaction is usually performed in tetrahydrofuran or diethyl ether.

    Stille Coupling: This reaction involves the use of palladium catalysts and organotin compounds.

Major Products: The major products formed from these reactions are various substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Thienylzinc iodide in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability and reactivity in cross-coupling reactions. It offers a balance between reactivity and selectivity, making it a valuable reagent in organic synthesis. Compared to other organometallic reagents, this compound provides higher yields and fewer side reactions, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

iodozinc(1+);3H-thiophen-3-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.HI.Zn/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJXNPTWSQAFPQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=[C-]1.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ISZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thienylzinc iodide
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3-Thienylzinc iodide
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3-Thienylzinc iodide
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3-Thienylzinc iodide
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3-Thienylzinc iodide
Reactant of Route 6
3-Thienylzinc iodide

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